molecular formula C13H11ClN2O3 B12943374 3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B12943374
M. Wt: 278.69 g/mol
InChI Key: LBRZHDOUVKACDO-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a formyl group, a chloro group, and an ethyl group attached to the pyrazole ring, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Introduction of Substituents: The formyl, chloro, and ethyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

(3-formylphenyl) 4-chloro-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-2-16-7-11(14)12(15-16)13(18)19-10-5-3-4-9(6-10)8-17/h3-8H,2H2,1H3

InChI Key

LBRZHDOUVKACDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC2=CC=CC(=C2)C=O)Cl

Origin of Product

United States

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